molecular formula C4H6BrNO2 B12837366 4-(Bromomethyl)oxazolidin-2-one

4-(Bromomethyl)oxazolidin-2-one

Cat. No.: B12837366
M. Wt: 180.00 g/mol
InChI Key: MLWKYLJCOVOXTH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a bromomethyl group attached to the oxazolidinone ring, which imparts unique reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization using ethyl carbonate or phosgene . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the use of urea and ethanolamine reagents under microwave irradiation . This approach allows for efficient and practical gram-scale preparation.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of azides or thiols derivatives.

    Oxidation: Conversion to corresponding alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)oxazolidin-2-one is primarily related to its ability to inhibit bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)oxazolidin-2-one is unique due to its bromomethyl group, which provides additional reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C4H6BrNO2

Molecular Weight

180.00 g/mol

IUPAC Name

4-(bromomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6BrNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)

InChI Key

MLWKYLJCOVOXTH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)CBr

Origin of Product

United States

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